A Technical Guide to the Critical Micelle Concentration of Zwittergent 3-10
A Technical Guide to the Critical Micelle Concentration of Zwittergent 3-10
Zwittergent 3-10, a synthetic zwitterionic detergent, is a versatile surfactant widely employed by researchers in biochemistry, cell biology, and molecular biology. Its utility spans various applications, including the solubilization of membrane proteins and lipids, protein crystallization, and as a component in cell lysis buffers. A key parameter governing its application is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to aggregate into thermodynamically stable structures known as micelles. This guide provides an in-depth overview of the CMC of Zwittergent 3-10, methods for its determination, and the underlying principles of micelle formation.
Zwittergent 3-10: Properties and Critical Micelle Concentration
Zwittergent 3-10, also known by its chemical name n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, possesses a unique molecular structure.[1] It features a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength, allowing it to maintain its zwitterionic character over a broad pH range.[2][3][4] This ionic balance is thought to prevent irreversible binding to both anionic and cationic compounds.[2][3][4]
The formation of stable micelles is a defining characteristic of Zwittergent 3-10, enhancing its ability to solubilize substances and stabilize colloidal systems.[5] The CMC is a critical parameter for its effective use, with a generally accepted value in the range of 25-40 mM at a temperature of 20-25°C.[1][2][3][6][7]
| Property | Value |
| Synonyms | n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, 3-(Decyldimethylammonio)propanesulfonate inner salt, SB3-10, Sulfobetaine 10[1][6][8] |
| CAS Number | 15163-36-7[1][3][7] |
| Molecular Formula | C₁₅H₃₃NO₃S[1] |
| Molecular Weight | 307.49 g/mol [1][3][7] |
| Critical Micelle Concentration (CMC) | 25-40 mM (20-25°C)[1][2][3][6][7] |
| Aggregation Number | 41[2][3][7] |
The Concept of Micelle Formation
The formation of micelles is a spontaneous process driven by the amphipathic nature of surfactant molecules like Zwittergent 3-10. These molecules possess a hydrophilic (water-attracting) "head" group and a hydrophobic (water-repelling) "tail" group. In aqueous solutions below the CMC, these molecules exist as monomers. As the concentration increases and reaches the CMC, the hydrophobic tails aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic heads remain exposed to the aqueous environment. This process is depicted in the logical diagram below.
Experimental Determination of the Critical Micelle Concentration
The CMC of a surfactant is determined empirically through various experimental techniques.[9] These methods rely on detecting a distinct change in a physical property of the surfactant solution as the concentration crosses the CMC.
Surface Tension Method
Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached and micelles form, the monomer concentration remains relatively constant, leading to a plateau in the surface tension measurement. The CMC is identified as the inflection point on a plot of surface tension versus surfactant concentration.[10]
Protocol:
-
Prepare a series of aqueous solutions of Zwittergent 3-10 with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the Zwittergent 3-10 concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Conductometric Method
Principle: This method is suitable for ionic and zwitterionic surfactants. The conductivity of the solution changes with the surfactant concentration. Below the CMC, the conductivity increases linearly with the concentration of charged monomers. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot.[11]
Protocol:
-
Prepare a stock solution of Zwittergent 3-10 in deionized water.
-
Measure the conductivity of a known volume of deionized water.
-
Make successive additions of the Zwittergent 3-10 stock solution to the water, measuring the conductivity after each addition.
-
Plot the specific conductivity against the concentration of Zwittergent 3-10.
-
The CMC is identified as the concentration at the point where the slope of the line changes.[12]
Fluorescence Spectroscopy Method
Principle: This technique utilizes a fluorescent probe that exhibits different fluorescence properties in polar and non-polar environments. When micelles form, the hydrophobic probe partitions into the non-polar interior of the micelles, resulting in a significant change in its fluorescence intensity or emission wavelength.
Protocol:
-
Prepare a series of Zwittergent 3-10 solutions containing a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene or 1,6-diphenyl-1,3,5-hexatriene).
-
Measure the fluorescence intensity of each solution using a spectrofluorometer.
-
Plot the fluorescence intensity as a function of the Zwittergent 3-10 concentration.
-
The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed.
The following diagram illustrates a typical experimental workflow for determining the CMC using the conductometric method.
Applications in Research
The knowledge of Zwittergent 3-10's CMC is crucial for its effective use in various research applications. For instance, in the solubilization of membrane proteins, a concentration above the CMC is typically required to ensure the formation of micelles that can encapsulate the hydrophobic domains of the proteins.[13][14] Conversely, for applications where the monomeric form is desired, the concentration should be kept below the CMC. Therefore, a thorough understanding of the CMC and the factors that can influence it, such as temperature and the presence of salts, is essential for designing and interpreting experiments involving this versatile detergent.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ZWITTERGENT 3-10 Detergent - CAS 15163-36-7 - Calbiochem A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. 15163-36-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Sulfobetaine-10 (SB-10) | CAS 15163-36-7 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. ZWITTERGENT 3-10 Detergent - CAS 15163-36-7 - Calbiochem A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. 15163-36-7 [sigmaaldrich.com]
- 8. Zwittergent 310 | C15H33NO3S | CID 161111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. justagriculture.in [justagriculture.in]
- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
